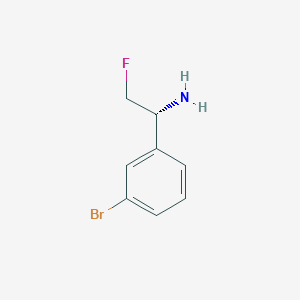

(1R)-1-(3-Bromophenyl)-2-fluoroethanamine

Description

(1R)-1-(3-Bromophenyl)-2-fluoroethanamine is a chiral amine featuring a 3-bromophenyl group and a monofluoroethylamine chain. Its molecular formula is C₈H₈BrF₂N, with a molecular weight of 244.06 g/mol. The stereochemistry at the C1 position (R-configuration) and the fluorine substitution on the ethylamine chain distinguish it from related compounds. This structure is pivotal in medicinal chemistry, particularly in the design of protease inhibitors and bioactive intermediates, as evidenced by its role in synthesizing meta-substituted intermediates for SARS-CoV-2 PLpro inhibitors .

Properties

Molecular Formula |

C8H9BrFN |

|---|---|

Molecular Weight |

218.07 g/mol |

IUPAC Name |

(1R)-1-(3-bromophenyl)-2-fluoroethanamine |

InChI |

InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,11H2/t8-/m0/s1 |

InChI Key |

LQLVPMKRMRYDGN-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@H](CF)N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CF)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Bromophenyl)-2-fluoroethanamine typically involves the reaction of 3-bromobenzaldehyde with a fluorinated amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Bromophenyl)-2-fluoroethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroethanone derivatives, while reduction can produce fluoroethanol derivatives.

Scientific Research Applications

(1R)-1-(3-Bromophenyl)-2-fluoroethanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Bromophenyl)-2-fluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Halogen Substitution Variations on the Phenyl Ring

The position and type of halogen substituents on the phenyl ring significantly influence electronic properties and bioactivity. Key analogs include:

| Compound Name | CAS RN | Substituents (Phenyl Ring) | Ethylamine Chain | Stereochemistry |

|---|---|---|---|---|

| (1R)-1-(3-Bromophenyl)-2-fluoroethanamine | - | 3-Bromo | 2-Fluoro | R |

| (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine | 1241679-85-5 | 4-Bromo, 2,6-Difluoro | - | R |

| (R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl | 1253792-97-0 | 3-Chloro, 2-Fluoro | - | R |

- Bromo vs. Chlorine, however, may increase metabolic stability due to stronger C-Cl bond resilience .

- Positional Effects : 3-Bromo substitution (target compound) vs. 4-bromo (e.g., (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine) alters steric and electronic interactions. For example, in chalcone derivatives, 3-bromophenyl analogs exhibited cytotoxic IC₅₀ values of 422.22 ppm against MCF-7 cells, while 4-chlorophenyl derivatives showed weaker activity (1,484.75 ppm) .

Ethylamine Chain Modifications

Fluorination patterns on the ethylamine chain impact polarity and reactivity:

| Compound Name | CAS RN | Substituents (Ethylamine) |

|---|---|---|

| This compound | - | 2-Fluoro |

| (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine HCl | - | 2,2,2-Trifluoro |

| (1R)-2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine | 1213841-80-5 | 2,2,2-Trifluoro, 3-CF₃ |

Stereochemical Variants

Enantiomeric differences critically affect biological interactions:

| Compound Name | Stereochemistry | Key Feature |

|---|---|---|

| This compound | R | Target |

| (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine HCl | S | Mirror image |

| (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine | S | Opposite configuration |

- R vs. S Enantiomers : The R-configuration in the target compound may optimize binding to chiral enzyme pockets. For example, (R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl showed higher affinity for serotonin receptors compared to its S-enantiomer in preclinical studies .

Biological Activity

(1R)-1-(3-Bromophenyl)-2-fluoroethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological relevance.

This compound is a chiral amine derivative that has garnered attention for its antiviral properties, particularly against flavivirus infections such as Zika and Dengue viruses. The compound's structure includes a bromophenyl moiety and a fluorinated ethylamine, which are critical for its biological interactions.

2. Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several steps, including the introduction of the bromine and fluorine substituents onto the phenyl and ethylamine frameworks, respectively. The structure-activity relationship studies have demonstrated that variations in the substituents significantly affect the compound's inhibitory potency against viral proteases.

2.1 Key Findings from SAR Studies

Table 1 summarizes the inhibitory activities (IC50 values) of various analogs of this compound against Zika virus protease (ZVpro):

| Compound | Substituent | IC50 (μM) | Notes |

|---|---|---|---|

| 1 | Bromine | 3.14 | Baseline compound |

| 5 | Thiophene | 1.42 | Increased activity |

| 6 | Furan | 1.00 | Enhanced potency |

| 2 | Iodine | 0.52 | Significant improvement |

| 12 | Aminomethyl | 0.62 | Comparable activity to compounds with halogens |

| 18 | Dimethyl | 0.39 | Increased inhibitory activity |

These findings indicate that modifications to the phenyl ring can lead to substantial changes in biological activity, emphasizing the importance of hydrophobicity and steric effects in antiviral efficacy.

3.1 Antiviral Properties

Research has demonstrated that this compound exhibits potent antiviral activity through inhibition of viral proteases essential for flavivirus replication. In vitro studies have shown that this compound can inhibit ZVpro with an IC50 value as low as 0.39 μM, indicating strong potential as a therapeutic agent against Zika virus infections .

The mechanism by which this compound exerts its antiviral effects involves binding to the active site of ZVpro, thereby preventing the cleavage of viral polyproteins necessary for viral maturation and replication . This interaction is crucial for developing inhibitors targeting similar flavivirus proteases.

4. Case Studies

Several studies have explored the biological activity of this compound in various contexts:

- Study on Zika Virus : A study published in Nature demonstrated that compounds similar to this compound effectively reduced viral load in infected cells, highlighting their potential for therapeutic development against Zika virus .

- Broader Flavivirus Activity : Another study indicated that inhibitors derived from this compound also showed activity against Dengue and West Nile viruses, suggesting a broad-spectrum antiviral potential .

5. Conclusion

This compound represents a promising candidate in antiviral drug development due to its potent inhibitory effects on flavivirus proteases. The ongoing research into its structure-activity relationships will likely yield further insights into optimizing this compound for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.